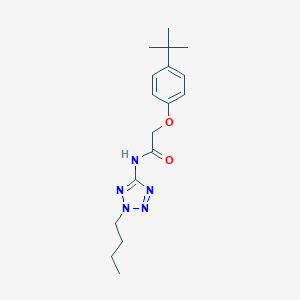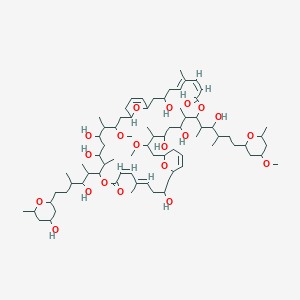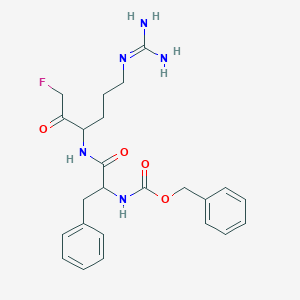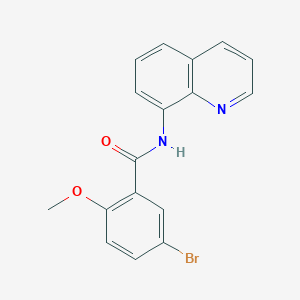
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-containing drugs and has been found to have a wide range of biochemical and physiological effects. In
作用机制
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and increased blood flow. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and increased blood flow. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been found to increase BDNF expression, which is important for neuronal survival and function. Other effects of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 include anti-inflammatory effects and anti-oxidative stress effects.
实验室实验的优点和局限性
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator and has been extensively studied for its biochemical and physiological effects. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 in lab experiments. It has a short half-life and requires frequent dosing. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543. One potential area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have neuroprotective effects and may be a potential treatment for these diseases. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 may have potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential therapeutic applications of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then treated with sodium azide and butylamine to yield the final product, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide.
科学研究应用
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects and has been investigated as a potential treatment for pulmonary hypertension. Additionally, 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide |
|---|---|
分子式 |
C17H25N5O2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-(2-butyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-5-6-11-22-20-16(19-21-22)18-15(23)12-24-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,20,23) |
InChI 键 |
BDUPAJXBLJRZMU-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)


